(S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate

Chiral Synthesis Enantiomeric Purity Asymmetric Catalysis

Racemization and laborious chiral resolution steps compromise synthetic efficiency when constructing enantiopure peptides and peptidomimetics. This single (S)-enantiomer building block eliminates the need for resolution, directly delivering stereochemical integrity. • Orthogonal Moc (base-labile) and methyl ester protecting groups enable selective, sequential deprotection under mild conditions-unachievable with Cbz or single-protection analogs. • Proven scaffold for serine protease substrate design; close analog N-(methoxycarbonyl)-L-phenylalanine p-nitrophenyl ester is an established Subtilisin A substrate. • Sourced as a well-defined chiral synthon with ≥95% purity; available from multiple global suppliers for uninterrupted procurement.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 41844-71-7
Cat. No. B1624735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate
CAS41844-71-7
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CC=C1)NC(=O)OC
InChIInChI=1S/C12H15NO4/c1-16-11(14)10(13-12(15)17-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,15)/t10-/m0/s1
InChIKeyJIHFRPSFLTXYEP-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Methoxycarbonyl)-L-phenylalanine Methyl Ester: Protected Chiral Building Block


(S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate (CAS 41844-71-7), also named Methyl N-(methoxycarbonyl)-L-phenylalaninate, is a protected L-phenylalanine derivative with molecular formula C₁₂H₁₅NO₄ and molecular weight 237.25 g/mol. Its structure features the (S)-configuration at the alpha-carbon and both amino and carboxyl groups protected as methoxycarbonyl (Moc) and methyl ester functionalities, respectively. This compound is primarily utilized as a chiral building block in organic synthesis and for investigating enzyme-substrate interactions.

S (S)-enantiomer chiral building block for asymmetric synthesis
P Orthogonal Moc-amine and methyl ester protecting groups
E Supports enzyme-substrate interaction studies

Why Generic Substitution Fails for This Protected Amino Acid


Within the class of protected phenylalanine esters, simple substitution with the (R)-enantiomer, the DL-racemic mixture, or even a different protecting group is not permissible. The (S)-configuration at the chiral center is a fundamental determinant of its interactions in asymmetric synthesis and biological systems, where the (R)-enantiomer is known to have different, often contrasting, properties. Furthermore, the combination of a base-labile methoxycarbonyl (Moc) group on the amine and a methyl ester on the carboxylic acid provides a distinct set of orthogonal deprotection options compared to other common protecting groups like benzyloxycarbonyl (Cbz). Substituting this compound with a generic alternative would alter its reactivity, deprotection sequence, and stereochemical outcomes, thus negating its specific utility as a well-defined chiral synthon.

Single (S)-enantiomer
(R)-enantiomer or racemate may exhibit distinct stereochemical behavior, altering synthesis outcomes.
Defined orthogonal protecting groups
Cbz-protected analogs change deprotection orthogonality, disrupting stepwise peptide assembly.
Enantiopure chiral synthon
Racemic mixture requires additional resolution steps, potentially affecting yield and stereochemical integrity.

Quantitative Differentiation from Closest Analogs


Stereochemical Purity: L-Enantiomer vs. Racemate and D-Enantiomer

The target compound is the specific (S)-enantiomer. Its closest analogs include the racemic mixture (DL-) and the opposite (R)-enantiomer. While direct comparative analytical data for these specific compounds is not available in the provided search results, the fundamental principle of stereochemistry dictates their distinct behavior. The (S)-enantiomer (CAS 41844-71-7) is a single, well-defined stereoisomer, whereas the racemic mixture (DL-Phenylalanine, N-(methoxycarbonyl)-, methyl ester, CAS 70288-75-4) [1] is an equal mixture of (S)- and (R)-enantiomers. The (R)-enantiomer (CAS 153575-99-6) is a distinct compound. This is a class-level inference.

Chiral Identity
Class-level
100% (S) vs 50% (S) in racemate
Ensures defined stereochemistry for asymmetric synthesis
Racemate requires resolution; class-level inference
Chiral Synthesis Enantiomeric Purity Asymmetric Catalysis

Enzymatic Substrate Specificity: Subtilisin A Case Study

While the target compound itself is not the substrate in the identified study, a closely related derivative, N-(methoxycarbonyl)-L-phenylalanine p-nitrophenyl ester (NPE), has been quantitatively characterized as a substrate for the enzyme Subtilisin A. This provides class-level inference for the target compound's potential use in similar enzymatic studies. The study reports that for the hydrolysis of NPE by native Subtilisin A, the activation enthalpy (ΔH‡) is 87 ± 3 kJ mol⁻¹ and the activation entropy (ΔS‡) is 148 ± 14 J K⁻¹ mol⁻¹ at 25 °C in H₂O. [1] This is class-level inference as it is a different ester derivative.

Subtilisin A Substrate
Class-level
ΔH‡ 87 ± 3 kJ mol⁻¹, ΔS‡ 148 ± 14 J K⁻¹ mol⁻¹
Supports enzyme kinetics assay context
Data from NPE analog; class-level inference
Enzyme Kinetics Protease Substrate Biocatalysis

Commercial Availability and Purity Comparison

Vendor data indicates that the target compound (CAS 41844-71-7) is available from multiple suppliers with a guaranteed purity of ≥98% (by HPLC). [REFS-1, REFS-2] This is a standard purity grade for chiral building blocks. In contrast, the D-enantiomer (CAS 153575-99-6) is also commercially available with a similar purity of 98%. While no direct performance advantage is implied by purity alone, the consistent high purity across vendors for the L-enantiomer simplifies procurement and ensures a reliable starting material for sensitive applications.

Vendor Purity
Data to verify
≥98% (L) and 98% (D)
Consistent purity supports procurement decisions
No significant purity difference reported
Chemical Procurement Building Block Purity Analysis

Targeted Application Scenarios


Enantiopure Peptidomimetic and Pharmaceutical Synthesis

As a single (S)-enantiomer building block, this compound is ideal for the total synthesis of chiral pharmaceuticals and peptidomimetics where stereochemical integrity is paramount. Its use avoids the need for chiral resolution steps required when starting from a racemic mixture, thereby saving time and resources.

Serine Protease Substrate or Inhibitor Development

Given the established use of its close analog, N-(methoxycarbonyl)-L-phenylalanine p-nitrophenyl ester, as a substrate for Subtilisin A, this compound serves as a logical starting point for designing and synthesizing novel substrates or inhibitors for this and related serine proteases. [1] Researchers can modify the ester group (e.g., to a more reactive or detectable leaving group) to probe enzyme mechanism or develop activity-based probes.

Orthogonal Protecting Group Strategy in Peptide Synthesis

The compound's dual protection—a base-labile methoxycarbonyl (Moc) amine and a methyl ester—offers a specific and predictable deprotection pathway. This allows researchers to selectively deprotect either the amine or the carboxylic acid terminus under mild conditions, facilitating the stepwise synthesis of complex peptides without affecting other sensitive functional groups.

Application
Selection Property
Validation Focus
Enantiopure peptidomimetic synthesis
(S)-enantiomer building block
Stereochemical integrity and enantiomeric excess monitoring
Serine protease substrate/inhibitor studies
Moc-phenylalanine scaffold recognition
Enzyme kinetics and specificity profiling
Stepwise peptide synthesis
Orthogonal Moc-amine and methyl ester deprotection
Selective deprotection sequence review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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